molecular formula C24H28N4O2 B2482519 N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1184992-65-1

N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No. B2482519
CAS RN: 1184992-65-1
M. Wt: 404.514
InChI Key: QEVAFDNOJMPJJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar dihydropyridine derivatives often involves the Hantzsch synthesis or related methods, where esters and aldehydes are key starting materials. For example, optically active dihydropyridines were synthesized from (R)-(-) and (S)-(+)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acids, achieved through optical resolution using quinidine and cinchonidine (Ashimori et al., 1991).

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is often elucidated using techniques such as X-ray crystallography. For example, studies have determined the stereochemistry and conformation of these molecules, crucial for understanding their reactivity and interaction with biological targets (Ogawa et al., 1993).

Chemical Reactions and Properties

Dihydropyridines typically undergo reactions characteristic of their functional groups, such as esterification, nitration, and hydrogenation. Their reactivity can be influenced by substituents on the pyridine ring, affecting their pharmacological properties (Meyer et al., 1981).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystallinity, can vary widely depending on their structure. Such properties are critical for the formulation of pharmaceutical agents (Chen Si-haia, 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and photostability, are influenced by the dihydropyridine core and substituents. These properties impact the biological activity and stability of the compounds (Gaywood & Mcnab, 2009).

Scientific Research Applications

Synthesis and Biological Activity

Research on related compounds has shown significant potential in medicinal chemistry, particularly in the synthesis of novel derivatives with potential analgesic, anti-inflammatory, antiviral, and antimicrobial activities. For instance, the design and synthesis of quinazolinyl acetamides have been explored for their analgesic and anti-inflammatory activities, revealing that specific derivatives demonstrated potent activity, comparable or superior to standard drugs like diclofenac sodium, with minimal ulcerogenic potential (Alagarsamy et al., 2015). Similar investigations into spirothiazolidinone derivatives have identified compounds with significant antiviral activity against influenza and human coronavirus strains, underscoring the versatility of the spirocyclic scaffold in generating new classes of antiviral molecules (Apaydın et al., 2020).

Structural Elucidation and Antifungal Agents

Further studies have focused on the microwave-assisted synthesis and structural elucidation of acetamide derivatives, revealing their potential as broad-spectrum antifungal agents. This approach identifies compounds with fungicidal activity against Candida and Aspergillus species, highlighting the role of structural modifications in enhancing biological activity and specificity (Bardiot et al., 2015).

Potential Anticancer Applications

The synthesis of novel triazaspiro[4.5]dec-8-ene benzylidine derivatives containing a thiazolidinone ring system has been evaluated for potential epidermal growth factor receptor inhibitors, showing moderate antiproliferative activity against breast cancer cell lines. This highlights the application of spirocyclic compounds in designing inhibitors for key biological targets involved in cancer progression (Fleita et al., 2013).

properties

IUPAC Name

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-3-18-5-4-6-20(15-18)25-21(29)16-28-13-11-24(12-14-28)26-22(23(30)27-24)19-9-7-17(2)8-10-19/h4-10,15H,3,11-14,16H2,1-2H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVAFDNOJMPJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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